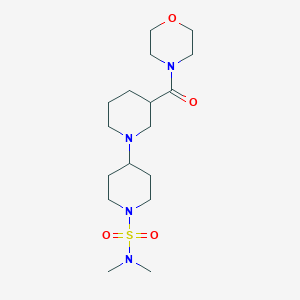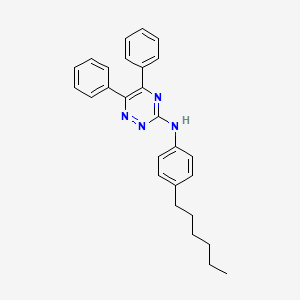![molecular formula C18H17N3O2 B5303732 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one](/img/structure/B5303732.png)
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one, also known as MRS-2578, is a selective and potent antagonist of the P2Y6 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors, which respond to extracellular nucleotides such as ATP and ADP. The P2Y6 receptor is involved in various physiological processes, including inflammation, immune response, and neurodegeneration.
作用机制
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one acts as a selective antagonist of the P2Y6 receptor, blocking its activation by extracellular nucleotides such as UDP. The P2Y6 receptor is involved in the regulation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By blocking the activation of the P2Y6 receptor, 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one can modulate these signaling pathways and affect various cellular functions.
Biochemical and Physiological Effects:
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, it can inhibit the production of pro-inflammatory cytokines and chemokines in microglia and macrophages, suggesting a potential therapeutic application in neuroinflammatory diseases. It can also modulate the expression of adhesion molecules and regulate the migration and invasion of cancer cells.
实验室实验的优点和局限性
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for the P2Y6 receptor, as well as its availability as a commercial product. However, it also has some limitations, such as its potential off-target effects on other purinergic receptors and the need for appropriate controls in experiments involving multiple cell types and signaling pathways.
未来方向
There are several future directions for the research on 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one and the P2Y6 receptor. For example, further studies are needed to elucidate the precise molecular mechanisms underlying the effects of 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one on intracellular signaling pathways and cellular functions. Additionally, the therapeutic potential of 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one in various diseases, such as neuroinflammation, cancer, and autoimmune disorders, needs to be further explored. Finally, the development of new and more selective P2Y6 receptor antagonists could provide additional tools for studying the role of this receptor in health and disease.
合成方法
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one can be synthesized via a multi-step process involving the reaction of 2-(5-methyl-2-furyl)-1H-imidazole-4-carbaldehyde with 3-(2-bromoacetyl)phenylboronic acid, followed by cyclization with pyrrolidine-2,5-dione. The final product can be purified by column chromatography.
科学研究应用
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has been widely used in scientific research to study the role of the P2Y6 receptor in various physiological and pathological conditions. For example, 1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one has been used to investigate the role of the P2Y6 receptor in microglial activation and neuroinflammation in the central nervous system. It has also been used to study the involvement of the P2Y6 receptor in the regulation of immune response and inflammation in the peripheral tissues.
属性
IUPAC Name |
1-[3-[2-(5-methylfuran-2-yl)imidazol-1-yl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-8-16(23-13)18-19-9-11-21(18)15-5-2-4-14(12-15)20-10-3-6-17(20)22/h2,4-5,7-9,11-12H,3,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJUJJUYQBBOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC=CN2C3=CC(=CC=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]phenyl}pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![2-[2-(4-fluorophenyl)vinyl]-8-quinolinol](/img/structure/B5303658.png)

![7-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303672.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)

![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)

![4-methyl-N-(4-{[(propylamino)carbonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5303725.png)
![N-{2-[(2-iodobenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5303727.png)
![4-(5-methylpyridin-2-yl)-1-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-ol](/img/structure/B5303740.png)
![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303744.png)